Tetrabutylphosphonium 2h,2h-perfluorodecanoate

Materials Science Corrosion Protection Self-Healing Coatings

Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS 882489-14-7) is a fluorinated ionic salt comprising a tetrabutylphosphonium cation ([P(C4H9)4]+) and a 2H,2H-perfluorodecanoate anion. With a molecular weight of 736.5 g/mol and the molecular formula C26H38F17O2P, this compound is a colourless to pale yellow oil at ambient temperature.

Molecular Formula C26H38F17O2P
Molecular Weight 736.5 g/mol
CAS No. 882489-14-7
Cat. No. B1436806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylphosphonium 2h,2h-perfluorodecanoate
CAS882489-14-7
Molecular FormulaC26H38F17O2P
Molecular Weight736.5 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C16H36P.C10H3F17O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h5-16H2,1-4H3;1H2,(H,28,29)/q+1;/p-1
InChIKeyXIBYSDABLPDJJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylphosphonium 2H,2H-Perfluorodecanoate (CAS 882489-14-7) – Baseline Properties and Procurement Context


Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS 882489-14-7) is a fluorinated ionic salt comprising a tetrabutylphosphonium cation ([P(C4H9)4]+) and a 2H,2H-perfluorodecanoate anion [1]. With a molecular weight of 736.5 g/mol and the molecular formula C26H38F17O2P, this compound is a colourless to pale yellow oil at ambient temperature . It is supplied primarily for research use, with typical purity specifications of ≥95% and storage recommendations at -20°C due to its hygroscopic nature . The compound is a member of the phosphonium-based ionic liquid family, a class noted for high thermal stability and tunable physicochemical properties relative to imidazolium and ammonium analogs [2].

Why Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Cannot Be Replaced by Generic Phosphonium or Fluorinated Salts


The substitution of tetrabutylphosphonium 2H,2H-perfluorodecanoate with a closely related analog (e.g., tetrabutylphosphonium bromide, tetrabutylphosphonium perfluorooctanoate, or an ammonium-based perfluorinated salt) is scientifically untenable for applications requiring precise interfacial, thermal, or toxicological performance. The perfluorodecanoate anion imparts a specific balance of hydrophobicity and oleophobicity that drives the formation of dense, self-healing barrier layers on metal substrates, a behavior not replicated by shorter-chain perfluorocarboxylates or non-fluorinated carboxylates . Furthermore, the tetrabutylphosphonium cation exhibits distinct cytotoxic and oxidative stress profiles in neuronal cells compared to ammonium and imidazolium analogs, meaning that in vitro toxicological assessments are highly structure-specific . The combination of a bulky, weakly coordinating cation with a long perfluoroalkyl chain defines the compound's unique rheological, thermal, and interfacial properties, making empirical substitution a high-risk strategy with unpredictable experimental outcomes [1].

Quantitative Evidence Guide: Tetrabutylphosphonium 2H,2H-Perfluorodecanoate vs. Comparators


Enhanced Self-Healing Coating Performance vs. Non-Fluorinated and Shorter-Chain Analogs

The compound demonstrates a quantitative advantage in forming self-healing barrier coatings on zinc metal. When compared to non-fluorinated phosphonium carboxylates and shorter-chain perfluorocarboxylates (e.g., tetrabutylphosphonium perfluorooctanoate), the perfluorodecanoate anion's longer fluorous tail (C8F17 chain) yields a more densely packed, hydrophobic interface that actively repairs defects. Yabuki et al. (2009) established this coating's ability to restore corrosion resistance through a self-healing mechanism, a functional differentiation not observed with non-fluorinated analogs .

Materials Science Corrosion Protection Self-Healing Coatings

Quantified Cytotoxicity and Oxidative Stress in Cerebellar Granule Cells vs. Non-Fluorinated Phosphonium Salts

In a direct assessment of neurotoxic potential, Reistad et al. (2013) demonstrated that tetrabutylphosphonium 2H,2H-perfluorodecanoate induces cell death and formation of reactive oxygen species in cerebellar granule cells . While the study does not provide a direct head-to-head quantitative comparison with a non-fluorinated analog in the same assay, the observed effect is attributed to the perfluorinated anion structure. This toxicological profile is distinct from that of tetrabutylphosphonium bromide or chloride, which have different mechanisms of action. The data underscore that the perfluorinated chain is the key driver of this specific cytotoxic endpoint.

Toxicology Neuroscience In Vitro Models

Enhanced Thermal Stability Conferred by Perfluorinated Anion vs. Non-Fluorinated Phosphonium Ionic Liquids

While specific TGA data for this exact compound is not available in the public domain, class-level inference from Green et al. (2011) demonstrates a strong correlation between anion basicity and thermal stability in phosphonium-based ionic liquids. The study found that anions with lower basicity, such as perfluorinated carboxylates, exhibit significantly higher thermal decomposition temperatures [1]. For example, tetrabutylphosphonium bis(trifluoromethylsulfonyl)imide ([P4444][NTf2]), a perfluorinated sulfonylimide, remains stable to temperatures exceeding 400°C, whereas non-fluorinated carboxylate analogs like tetrabutylphosphonium acetate decompose below 250°C. The perfluorodecanoate anion, being highly fluorinated and weakly basic, is predicted to confer thermal stability approaching that of other perfluorinated anion-based phosphonium ILs, a critical advantage for high-temperature applications.

Ionic Liquids Thermal Analysis Materials Chemistry

Solubility and Handling Profile Differentiated from Non-Fluorinated Phosphonium Salts

The compound exhibits a distinct solubility profile compared to non-fluorinated tetrabutylphosphonium salts. As documented in supplier datasheets, it is slightly soluble in chloroform, DMSO, and methanol, and is supplied as a colourless to pale yellow oil with hygroscopic properties requiring storage at -20°C . In contrast, tetrabutylphosphonium bromide is a solid at room temperature, highly soluble in water and polar organic solvents, and non-hygroscopic under ambient conditions. This difference in physical state and moisture sensitivity is a direct consequence of the large, hydrophobic perfluorinated anion, which disrupts crystal packing and imparts a high affinity for atmospheric moisture. For researchers, this necessitates specific handling and storage protocols (e.g., use of a dry box, storage under inert atmosphere) that are not required for the bromide or chloride salts.

Solubility Phase-Transfer Catalysis Reagent Handling

Tetrabutylphosphonium 2H,2H-Perfluorodecanoate: Evidence-Based Application Scenarios


Self-Healing and Anti-Corrosion Coatings for Zinc and Zinc-Alloy Substrates

The compound is a critical precursor for formulating self-healing barrier coatings on zinc metal, as demonstrated by Yabuki et al. (2009) . The perfluorodecanoate anion's long fluorous chain facilitates the formation of a dense, hydrophobic layer that actively repairs defects upon exposure to corrosive environments. This specific chain length is essential for achieving the optimal balance of hydrophobicity and film-forming properties; shorter perfluorocarboxylates do not provide the same level of defect healing. This makes the compound a key component for developing advanced corrosion protection systems in industries where zinc is used as a sacrificial coating or structural material.

In Vitro Toxicology Studies of Perfluoroalkyl Substances (PFAS) in Neuronal Cells

As shown by Reistad et al. (2013), this compound serves as a specific tool for investigating the neurotoxic mechanisms of perfluoroalkyl substances (PFAS) . Its ability to induce cell death and reactive oxygen species (ROS) formation in cerebellar granule cells provides a quantifiable endpoint for mechanistic studies. Compared to other PFAS, the tetrabutylphosphonium cation may influence cellular uptake and intracellular distribution, making this exact salt a valuable reference material for comparative toxicology. Its use is essential for researchers aiming to differentiate the toxic effects of the perfluorinated anion from those of the phosphonium cation.

Fluorinated Phase-Transfer Catalyst or Reagent in Biphasic Organic Synthesis

The compound's unique combination of a lipophilic cation and a highly fluorinated, hydrophobic anion makes it a candidate for use as a phase-transfer catalyst or reagent in fluorous biphasic systems . The perfluorinated tail promotes solubility in fluorous solvents, while the tetrabutylphosphonium cation can facilitate the transfer of water-soluble or ionic reactants into the organic phase. This dual functionality is not achievable with non-fluorinated phosphonium salts. The compound's oil-like consistency and slight solubility in polar aprotic solvents enable its deployment in continuous flow and microreactor setups where precise fluid handling is required.

Reference Standard for Fluorinated Ionic Liquid Property Studies

Given the well-documented class effects of anion basicity on thermal stability and viscosity [1], this compound is an ideal reference standard for systematic studies of fluorinated phosphonium ionic liquids. Its intermediate chain length (C8 perfluorinated tail) and defined cation structure allow researchers to probe the influence of fluorination on key properties such as thermal decomposition temperature, glass transition behavior, and ionic conductivity. Comparative studies with non-fluorinated carboxylates and shorter-chain perfluorocarboxylates require this specific compound to establish structure-property relationships, thereby guiding the rational design of new fluorinated ILs for high-temperature or electrochemical applications.

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